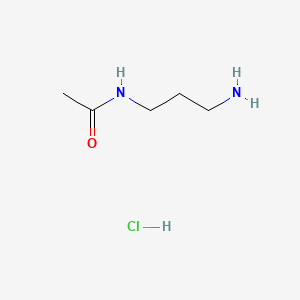
N-(3-アミノプロピル)アセトアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)acetamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O. It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry: N-(3-Aminopropyl)acetamide hydrochloride is used as a building block in the synthesis of heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical marker for cancer and other pathophysiological conditions. Its concentrations in biological fluids are analyzed to study various diseases .
Medicine: It is used to prepare copolymers and cross-linked micelles for targeted drug delivery .
Industry: The compound is utilized in the production of biomedical materials and diagnostic applications. It is also used in the synthesis of specialty chemicals and intermediates .
準備方法
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide hydrochloride can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the following steps:
Reaction of Acetic Anhydride with 3-Aminopropan-1-amine: This step forms N-(3-aminopropyl)acetamide.
Addition of Hydrochloric Acid: The resulting N-(3-aminopropyl)acetamide is then treated with hydrochloric acid to form N-(3-Aminopropyl)acetamide hydrochloride.
Industrial Production Methods: Industrial production methods for N-(3-Aminopropyl)acetamide hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: N-(3-Aminopropyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine group in N-(3-Aminopropyl)acetamide hydrochloride can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and secondary amines.
作用機序
The mechanism of action of N-(3-Aminopropyl)acetamide hydrochloride involves its interaction with molecular targets and pathways. As a monoacetylated polyamine, it can bind to various biomolecules and influence their functions. The compound’s primary amine group allows it to interact with nucleic acids, proteins, and other cellular components, thereby modulating their activities .
類似化合物との比較
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)ethylenediamine
- N-(3-Aminopropyl)butyramide
Comparison: N-(3-Aminopropyl)acetamide hydrochloride is unique due to its specific structure and functional groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its primary amine group and acetyl moiety provide unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
N-(3-aminopropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCCRSYNXCTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
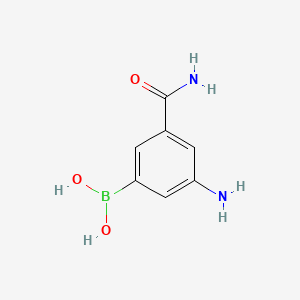
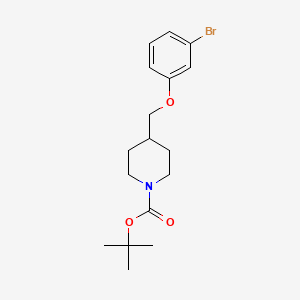
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)
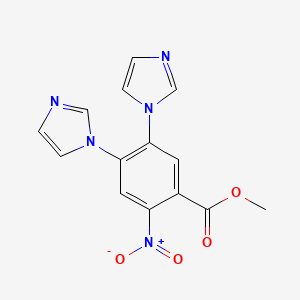

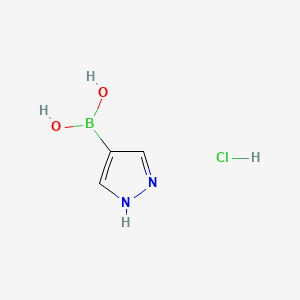

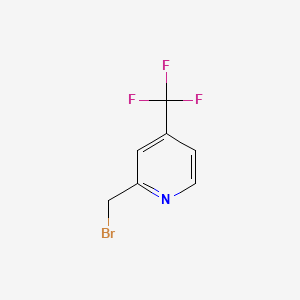
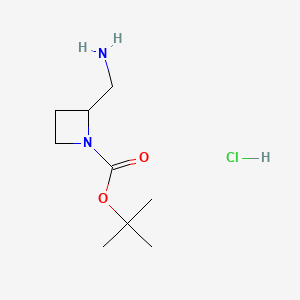
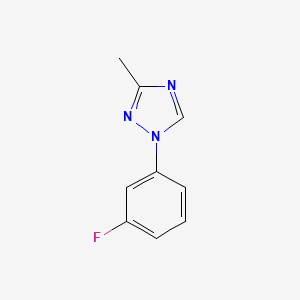
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)
